molecular formula C7H9ClF3NO3S B14356474 L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- CAS No. 96563-02-9

L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)-

Cat. No.: B14356474
CAS No.: 96563-02-9
M. Wt: 279.67 g/mol
InChI Key: TUHPVYZTDHQSBO-VKZKZBKNSA-N
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Description

L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- is a compound that belongs to the family of thioethers. It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is of particular interest due to its unique chemical structure, which includes a trifluoroethyl group, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- typically involves the reaction of N-acetyl-L-cysteine with 2-chloro-1,1,2-trifluoroethane. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures would be essential in an industrial setting to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- involves its interaction with biological thiols such as glutathione. It can form conjugates with glutathione, leading to the depletion of this crucial antioxidant in cells. This depletion can result in oxidative stress and cellular damage, which is a key factor in its nephrotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-cysteine, N-acetyl-s-(2-chloro-1,1,2-trifluoroethyl)- is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound for studying the effects of fluorinated groups in biological and chemical systems .

Properties

CAS No.

96563-02-9

Molecular Formula

C7H9ClF3NO3S

Molecular Weight

279.67 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-chloro-1,1,2-trifluoroethyl)sulfanylpropanoic acid

InChI

InChI=1S/C7H9ClF3NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-,6?/m0/s1

InChI Key

TUHPVYZTDHQSBO-VKZKZBKNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(C(F)Cl)(F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C(F)Cl)(F)F)C(=O)O

Origin of Product

United States

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